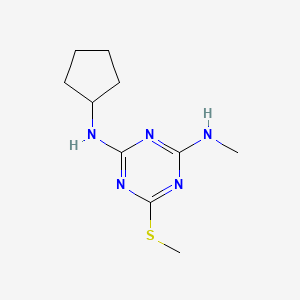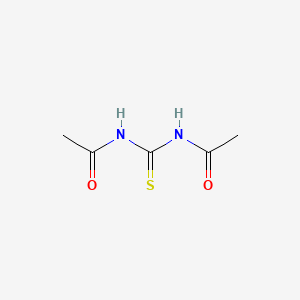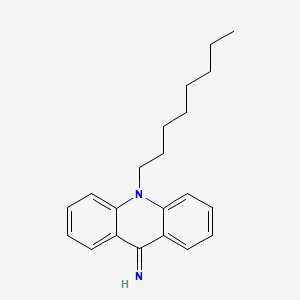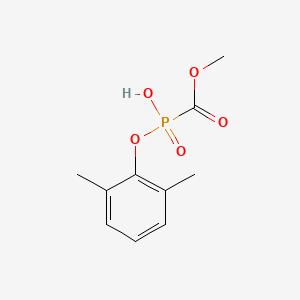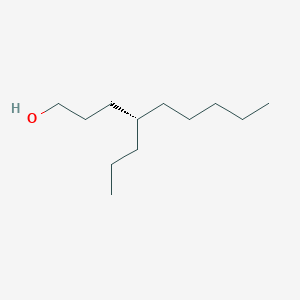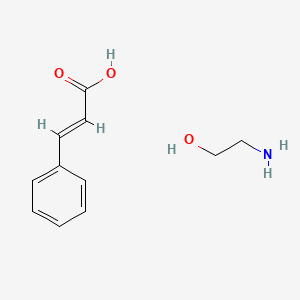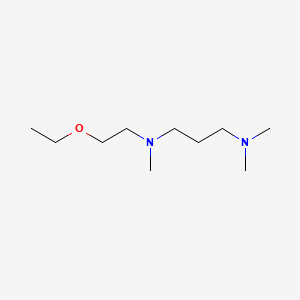
N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine is an organic compound with a complex structure that includes both ethoxyethyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine typically involves the reaction of 2-ethoxyethylamine with trimethylamine and propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine
- N-(2-Propoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine
- N-(2-Butoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine
Uniqueness
N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine is unique due to its specific combination of ethoxyethyl and trimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
94005-95-5 |
|---|---|
Molecular Formula |
C10H24N2O |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
N'-(2-ethoxyethyl)-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H24N2O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h5-10H2,1-4H3 |
InChI Key |
WYLUZYJBGBMLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(C)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


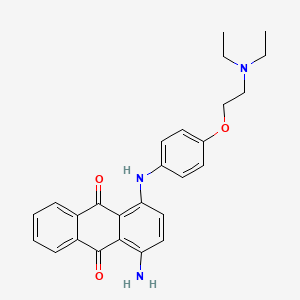
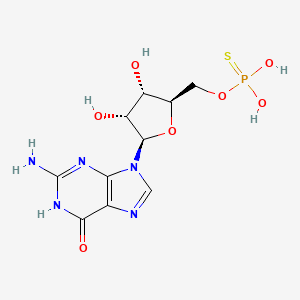
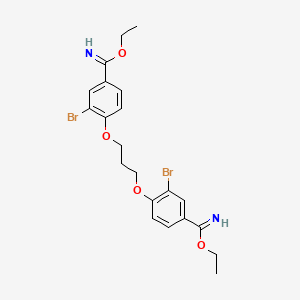
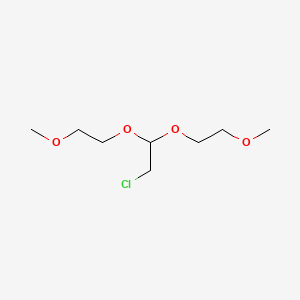
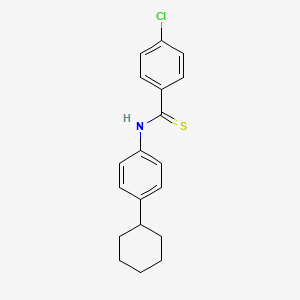
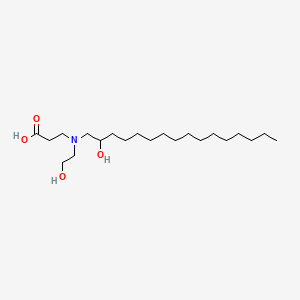
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
